molecular formula C11H9NO2 B1614112 1-Methoxy-4-isoquinolinecarboxaldehyde CAS No. 1005772-69-9

1-Methoxy-4-isoquinolinecarboxaldehyde

Cat. No.: B1614112
CAS No.: 1005772-69-9
M. Wt: 187.19 g/mol
InChI Key: BHEHOJBPPYHICZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-isoquinolinecarboxaldehyde (CAS: 1005772-69-9) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy group at position 1 and an aldehyde functional group at position 4 .

Properties

IUPAC Name

1-methoxyisoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEHOJBPPYHICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647225
Record name 1-Methoxyisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005772-69-9
Record name 1-Methoxyisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-isoquinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methoxyacetaldehyde under specific conditions to introduce the methoxy and carboxaldehyde groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-isoquinolinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-4-isoquinolinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive isoquinoline derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methoxy-4-isoquinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

High-Similarity Compounds (Tanimoto Score ≥ 0.85)

Compound ID CAS Number Similarity Score Key Structural Differences
A111333 65873-72-5 0.94 Likely positional isomer or substituent variation on isoquinoline
A203969 97455-61-3 0.93 Potential substitution of aldehyde with carboxylate or halogen groups
A170982 884495-35-6 0.89 Unspecified substituent modifications; possible extended aromatic system

Implications :

  • A111333 and A203969 may exhibit comparable reactivity due to high structural overlap but differ in solubility or stability depending on substituents.
  • The absence of explicit structural data limits deeper mechanistic analysis, though computational modeling (e.g., DFT) could predict electronic effects.

Moderate-Similarity Compounds (Tanimoto Score 0.75–0.85)

Compound Name CAS Number Similarity Score Structural Features
2-Methoxy-5-pyridinecarboxylic acid 66572-55-2 0.81 Pyridine ring; methoxy (C2), carboxylic acid (C5)
Methyl 2-(pyridin-4-yl)acetate 29800-89-3 0.84 Pyridine ring; ester side chain
A134948 1005772-69-9 0.78 Same core as target compound but unspecified modifications

Implications :

  • 2-Methoxy-5-pyridinecarboxylic acid replaces isoquinoline with pyridine, reducing aromatic conjugation and altering acidity due to the carboxylic acid group.
  • Methyl 2-(pyridin-4-yl)acetate lacks the aldehyde moiety, limiting its utility in condensation reactions compared to the target compound.

Brominated Analogs (Lower Similarity)

Compound Name CAS Number Similarity Score Structural Features
5-Bromo-2-methoxynicotinaldehyde 103058-87-3 0.72 Bromine at C5; pyridine core
4-Bromoisoquinoline-8-carboxylic acid 1823254-04-1 0.73 Bromine at C4; carboxylic acid at C8

Implications :

  • Bromine incorporation enhances electrophilicity but may reduce solubility in polar solvents.
  • Carboxylic acid substitution (e.g., in 4-Bromoisoquinoline-8-carboxylic acid) introduces hydrogen-bonding capacity, altering interaction with biological targets.

Biological Activity

1-Methoxy-4-isoquinolinecarboxaldehyde (CAS Number: 1005772-69-9) is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the isoquinoline family, which is known for a variety of pharmacological effects. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 189.19 g/mol. Its structure features a methoxy group attached to an isoquinoline ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It has been observed to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism, potentially affecting pharmacokinetics and drug interactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in treating infections.
  • Anticancer Effects : Research indicates that this compound may disrupt cellular signaling pathways associated with cancer progression, making it a candidate for further investigation in oncology .

Antimicrobial Activity

In a study examining the antimicrobial properties of various isoquinoline derivatives, this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing that this compound could be effective against resistant strains of bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

A case study involving leukemia cells treated with this compound demonstrated its ability to induce apoptosis. The compound was shown to lower NAD levels in cancer cells, leading to reduced oxidative stress and mitochondrial dysfunction.

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
Low Dose (10 µM)8515
High Dose (50 µM)4550

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxy-4-isoquinolinecarboxaldehyde
Reactant of Route 2
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1-Methoxy-4-isoquinolinecarboxaldehyde

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